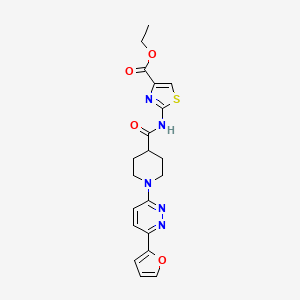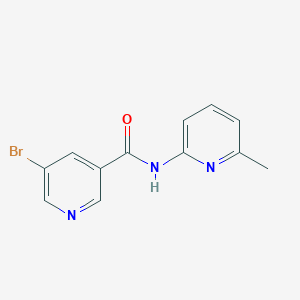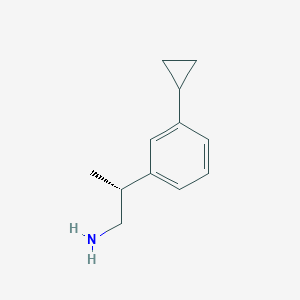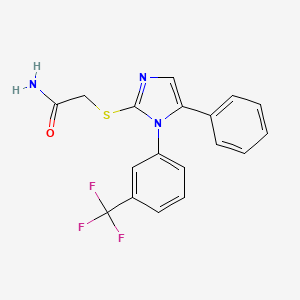
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential for the treatment of cancer. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins within cells, and its dysregulation has been implicated in a variety of diseases, including cancer.
Mécanisme D'action
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins within cells, and its dysregulation has been implicated in a variety of diseases, including cancer. By inhibiting NAE, this compound prevents the activation of NEDD8, which is required for the function of the cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent degradation of a wide variety of proteins, including those involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the UPS, this compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. This compound has also been shown to induce DNA damage and inhibit DNA repair, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is its specificity for NAE, which makes it a useful tool for studying the role of the ubiquitin-proteasome system in various cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide. One area of interest is the development of more potent and selective inhibitors of NAE. Another area of interest is the identification of biomarkers that can be used to predict response to this compound in cancer patients. Finally, there is interest in combining this compound with other therapies, such as chemotherapy or immunotherapy, to improve its effectiveness in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide has been described in several publications. One method involves the reaction of 5-nitropyrimidine-2,4-dione with 4-methylthiophenol in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon. The resulting thiol is then reacted with 2-bromoacetic acid to yield this compound.
Applications De Recherche Scientifique
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide has been extensively studied in preclinical models of cancer, and has shown promise as a potential therapeutic agent. In vitro studies have demonstrated that this compound can induce cell death in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies in mouse models of cancer have also shown that this compound can inhibit tumor growth and improve survival.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-2-5-12(6-3-10)23-9-15(20)18-11-4-7-13-14(8-11)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPROHWKUBLVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)
![Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2909806.png)




![11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2909812.png)
![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)



![2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2909822.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2909824.png)